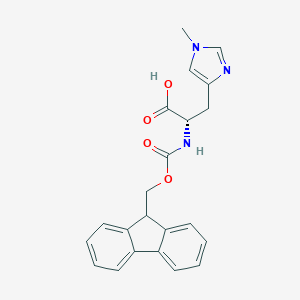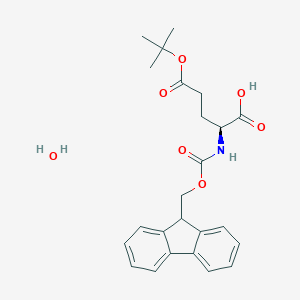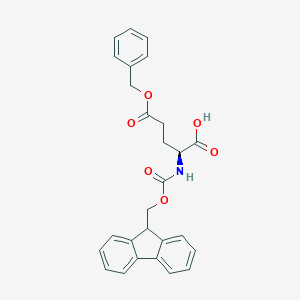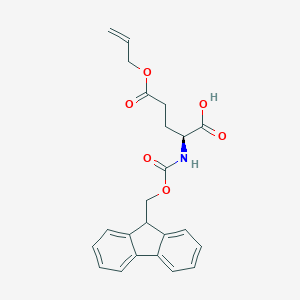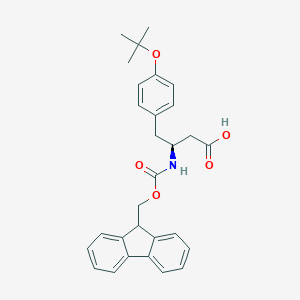
Fmoc-o-t-butyl-l-beta-homotyrosine
Overview
Description
Fmoc-o-t-butyl-l-beta-homotyrosine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C₂₉H₃₁NO₅ and a molecular weight of 473.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-o-t-butyl-l-beta-homotyrosine typically involves the protection of the amino and hydroxyl groups of l-beta-homotyrosine. The Fmoc group is introduced to protect the amino group, while the t-butyl group is used to protect the hydroxyl group. The synthesis can be carried out through a series of steps involving the use of reagents such as Fmoc chloride and t-butyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-o-t-butyl-l-beta-homotyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc and t-butyl protecting groups can be removed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under basic conditions.
Substitution: The Fmoc group can be removed using piperidine, while the t-butyl group can be removed using trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Fmoc-o-t-butyl-l-beta-homotyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs
Medicine: It is used in the design and synthesis of therapeutic peptides and peptidomimetics
Industry: It is used in the production of peptide-based materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Fmoc-o-t-butyl-l-beta-homotyrosine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and coupling reactions. The t-butyl group protects the hydroxyl group, preventing unwanted side reactions. The compound interacts with molecular targets and pathways involved in peptide synthesis, ensuring the formation of the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-tyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.
Fmoc-l-beta-homotyrosine: Similar in structure but lacks the t-butyl protecting group on the hydroxyl group.
Fmoc-o-t-butyl-l-tyrosine: Similar in structure but lacks the beta-homotyrosine backbone
Uniqueness
Fmoc-o-t-butyl-l-beta-homotyrosine is unique due to the presence of both the Fmoc and t-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-69-8 | |
| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


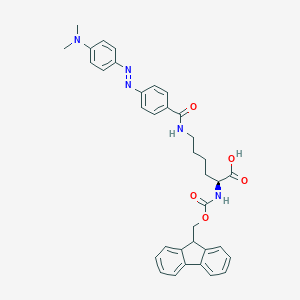
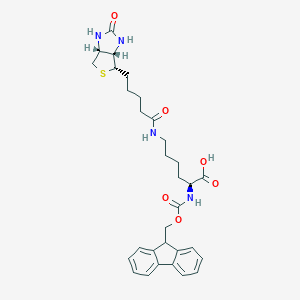
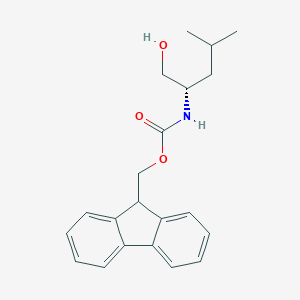

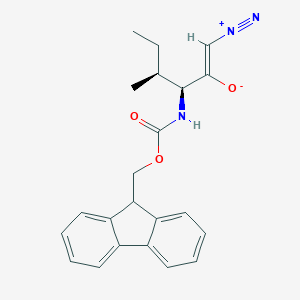
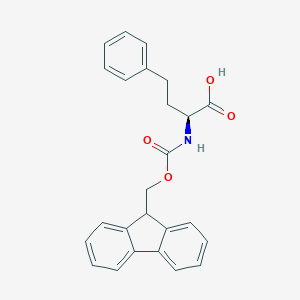
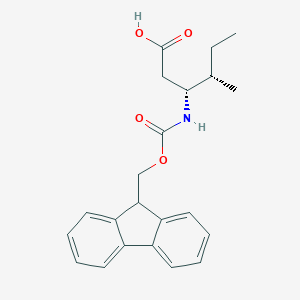
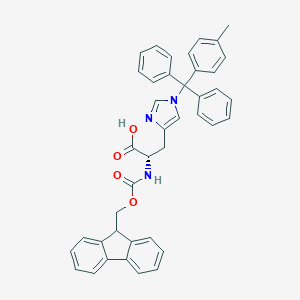
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)

